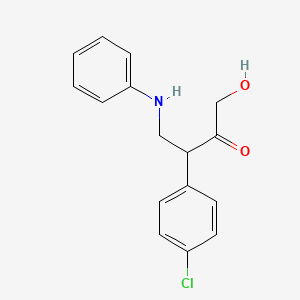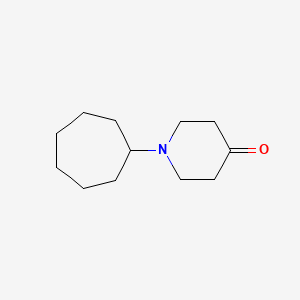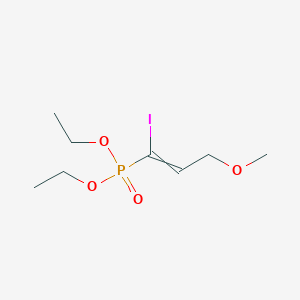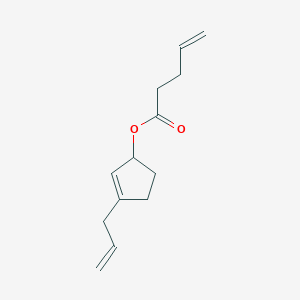![molecular formula C24H20N4O2 B12608203 2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid CAS No. 649758-04-3](/img/structure/B12608203.png)
2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond.
Métodos De Preparación
The synthesis of 2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid involves several steps. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another method involves the condensation of these reactants using a sodium hydroxide solution in the presence of Aliquat 336 . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful for studying molecular interactions and biological pathways.
Industry: The compound is used in the development of dyes and pigments due to its strong absorption properties.
Mecanismo De Acción
The mechanism of action of 2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to increase cell proportion at the G2/M phase in a dose-dependent manner, indicating its potential role in cell cycle regulation . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
4-(Phenylazo)benzoic acid: This compound also contains a diazenyl group and is used in the development of dyes and pigments.
4-(4-Dimethylaminophenylazo)benzoic acid: Similar in structure, this compound is used in various chemical and biological applications.
The uniqueness of this compound lies in its combination of a quinoline core and a diazenyl group, which provides it with distinct chemical and physical properties.
Propiedades
Número CAS |
649758-04-3 |
|---|---|
Fórmula molecular |
C24H20N4O2 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
2-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C24H20N4O2/c1-28(2)19-13-11-18(12-14-19)27-26-17-9-7-16(8-10-17)23-15-21(24(29)30)20-5-3-4-6-22(20)25-23/h3-15H,1-2H3,(H,29,30) |
Clave InChI |
GFJODAWHLYGMGS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphthalene, 2-[(4-bromophenyl)sulfonyl]-](/img/structure/B12608125.png)
![6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608128.png)


![Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]-](/img/structure/B12608139.png)


![1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide](/img/structure/B12608151.png)
![N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608166.png)
![3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12608171.png)

![N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide](/img/structure/B12608188.png)
![9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid](/img/structure/B12608192.png)
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
